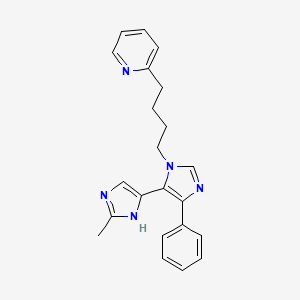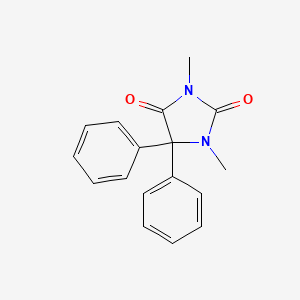![molecular formula C22H30N2O B3825421 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3825421.png)
7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane
描述
7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "NBI-98854" and is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).
作用机制
NBI-98854 selectively inhibits the 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane, which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane, NBI-98854 increases the availability of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of NBI-98854 in treating movement disorders and other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
NBI-98854 has been shown to increase dopamine release in the striatum, a brain region implicated in movement control. This increase in dopamine release is thought to underlie the therapeutic effects of NBI-98854 in treating movement disorders such as tardive dyskinesia. In addition, NBI-98854 has been shown to have minimal effects on other neurotransmitter systems, suggesting that it may have a favorable side effect profile.
实验室实验的优点和局限性
NBI-98854 has several advantages for use in lab experiments. It is a highly selective inhibitor of 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane, which allows for the specific manipulation of monoamine neurotransmitter release. In addition, NBI-98854 has a long half-life, which allows for sustained inhibition of 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane. However, NBI-98854 has limitations in that it is not water-soluble and must be dissolved in organic solvents for use in experiments. This can limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on NBI-98854. One direction is to further investigate its therapeutic potential in treating Parkinson's disease, Huntington's disease, and schizophrenia. Another direction is to explore its potential use in treating other movement disorders and psychiatric disorders. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of NBI-98854, as well as its potential side effects. Finally, there is a need for the development of more water-soluble formulations of NBI-98854 to increase its utility in experimental paradigms.
Conclusion:
In conclusion, NBI-98854 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its selective inhibition of 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane has been shown to have therapeutic effects in treating movement disorders and other neurological and psychiatric disorders. Further research is needed to fully understand its therapeutic potential and to develop more water-soluble formulations for use in experimental paradigms.
科学研究应用
NBI-98854 has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to be effective in treating tardive dyskinesia, a movement disorder caused by long-term use of antipsychotic medications. NBI-98854 has also been studied for its potential use in treating Parkinson's disease, Huntington's disease, and schizophrenia. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
属性
IUPAC Name |
9-(2-methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-25-14-13-23-11-4-9-22(17-23)10-12-24(18-22)16-19-7-8-20-5-2-3-6-21(20)15-19/h2-3,5-8,15H,4,9-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBYYIIIWBGNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B3825342.png)
![N-{[2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B3825347.png)
![N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B3825349.png)
![5-bromo-2-{[(7-bromo-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B3825350.png)

![3,5-dibromo-N-{3-chloro-4-[(3-chloro-2-naphthyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B3825361.png)
![(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3825377.png)
![4-[(benzo[g]quinolin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B3825380.png)
![2,5-di-tert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.0~1,6~]dodeca-2,5-dien-4-one](/img/structure/B3825385.png)


![2-[(aminocarbonyl)imino]propanoic acid](/img/structure/B3825417.png)

![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3825444.png)